1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGUPACKJHRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzyl Isocyanate
The synthesis begins with converting 4-chlorobenzylamine to its corresponding isocyanate using triphosgene under anhydrous conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (ice bath) |
| Stoichiometry | 1:1.2 (amine:triphosgene) |
| Reaction Time | 2–3 hours |
| Yield | 85–90% |
Mechanism :
- Triphosgene reacts with 4-chlorobenzylamine to form an intermediate carbamoyl chloride.
- Elimination of HCl yields 4-chlorobenzyl isocyanate.
Synthesis of [2-(Thiophen-2-yl)pyridin-4-yl]methylamine
This intermediate is prepared via Suzuki-Miyaura coupling between 2-bromo-4-(aminomethyl)pyridine and thiophen-2-ylboronic acid.
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity.
Urea Formation Reaction
The final step involves reacting 4-chlorobenzyl isocyanate with [2-(thiophen-2-yl)pyridin-4-yl]methylamine.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C (controlled) |
| Stoichiometry | 1:1 (isocyanate:amine) |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Mechanistic Steps :
- Nucleophilic attack by the amine on the electrophilic isocyanate carbon.
- Elimination of HCl, forming the urea linkage.
Synthetic Route 2: Carbodiimide-Mediated Coupling
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate urea formation between 4-chlorobenzylamine and [2-(thiophen-2-yl)pyridin-4-yl]methylcarboxylic acid.
Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (1.2 equiv) |
| Additive | HOBt (1.1 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Limitations :
- Requires pre-functionalization of the pyridine-thiophene moiety as a carboxylic acid.
- Lower yield compared to isocyanate route due to side reactions.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 82 | 98 |
| Tetrahydrofuran (THF) | 75 | 95 |
| Dimethylformamide (DMF) | 68 | 92 |
Polar aprotic solvents like DCM enhance reaction kinetics by stabilizing intermediates.
Temperature Control
| Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|
| 0–5 | 82 | <5 |
| 25 | 70 | 15 |
| 40 | 55 | 25 |
Low temperatures suppress hydrolysis of isocyanate and urea moieties.
Purification Methods
Column Chromatography
| Eluent System | Rf Value | Recovery (%) |
|---|---|---|
| Ethyl acetate/hexane (1:2) | 0.45 | 90 |
| Dichloromethane/methanol (9:1) | 0.60 | 85 |
Silica gel chromatography effectively separates the product from unreacted amines.
Recrystallization
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/water (3:1) | 99 | Needles |
| Acetonitrile | 97 | Prisms |
Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.
Challenges and Troubleshooting
Moisture Sensitivity
Isocyanates readily hydrolyze to amines in the presence of water, necessitating anhydrous conditions. Use of molecular sieves (3Å) reduces moisture content in solvents.
Byproduct Formation
- Dimerization : Excess isocyanate leads to biuret formation.
Solution : Maintain 1:1 stoichiometry and slow addition rates. - Oxidation : Thiophene rings may oxidize during prolonged reactions.
Solution : Conduct reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological pathways involving thiophene and pyridine derivatives.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. It features a chlorophenyl group, a thiophene moiety, and a pyridine structure, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
This compound is characterized by the presence of multiple functional groups that may influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds featuring thiophene and pyridine rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Compounds with similar structural motifs have been investigated for their anticancer properties. Research suggests that the incorporation of chlorophenyl and pyridine groups can enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Study: A study focusing on a related compound demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting a potential pathway through which this compound might exert similar effects.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
- Receptor Interaction: Binding to cellular receptors can modulate signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting moderate to high potency.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of similar compounds. For example, studies demonstrated significant tumor reduction in murine models treated with structurally analogous urea derivatives, indicating promise for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
